molecular formula C26H20N4O5 B2630176 ethyl 7-benzyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534581-69-6

ethyl 7-benzyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2630176
CAS No.: 534581-69-6
M. Wt: 468.469
InChI Key: FWPRTMDNXKFHFB-NFFVHWSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-benzyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a benzyl group at the 7-position and a furan-2-carbonylimino substituent at the 6-position.

Properties

IUPAC Name

ethyl 7-benzyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O5/c1-2-34-26(33)19-15-18-22(27-21-12-6-7-13-29(21)25(18)32)30(16-17-9-4-3-5-10-17)23(19)28-24(31)20-11-8-14-35-20/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPRTMDNXKFHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-benzyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the benzyl and furan-2-carbonylimino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-benzyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Various substitution reactions can be performed to replace specific groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl 7-benzyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 7-benzyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name 7-Substituent 6-Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Reference
Ethyl 7-benzyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate Benzyl Furan-2-carbonylimino C₂₆H₂₂N₄O₅* ~460.5† ~3.3† 6 105†
Ethyl 7-cyclohexyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate Cyclohexyl Furan-2-carbonylimino C₂₅H₂₄N₄O₅ 460.5 3.3 6 105
Ethyl 6-acetylimino-7-benzyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate Benzyl Acetylimino C₂₂H₂₁N₅O₄ 416.15 N/A 5 N/A
Ethyl 6-benzoylimino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate Butyl Benzoylimino C₂₈H₂₈N₄O₅* ~512.5† N/A 6 N/A
Ethyl 6-(furan-2-carbonylimino)-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate 3-Propan-2-yloxypropyl Furan-2-carbonylimino C₂₈H₃₁N₄O₇ 547.6 N/A 7 N/A

*Estimated based on structural analogy. †Assumed similarity to the cyclohexyl analog.

Key Findings and Structural Insights

Impact of 7-Substituents

  • Benzyl vs. Cyclohexyl : The benzyl group (aromatic) in the target compound enhances lipophilicity (XLogP3 ~3.3) compared to the cyclohexyl analog (XLogP3 3.3), though their XLogP3 values are identical, suggesting similar hydrophobicity. However, the benzyl group may improve π-π interactions in biological targets, whereas the cyclohexyl group’s aliphatic nature could favor membrane permeability .

Impact of 6-Substituents

  • Furan-2-Carbonylimino vs. Acetylimino/Benzoylimino: The furan-2-carbonylimino group provides two hydrogen-bond acceptors (carbonyl and furan oxygen), enhancing interactions with polar biological targets. In contrast, the acetylimino group (C₂H₃O) has fewer hydrogen-bonding sites, reducing polarity and possibly bioavailability. The benzoylimino group (C₇H₅O) introduces additional aromaticity, which may improve binding affinity but increase steric hindrance .

Physicochemical and Pharmacological Implications

  • Topological Polar Surface Area (TPSA) : The target compound’s TPSA (105 Ų) aligns with the cyclohexyl analog, suggesting moderate permeability. Higher TPSA in the 3-propan-2-yloxypropyl derivative (due to the ether group) may limit blood-brain barrier penetration .
  • Hydrogen-Bonding Networks: The furan-2-carbonylimino group’s dual oxygen atoms likely participate in intermolecular hydrogen bonding, as described in crystallographic studies using SHELX software .

Biological Activity

Ethyl 7-benzyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on existing research.

Synthesis

The synthesis of this compound involves multi-step organic reactions starting from simpler precursors. Key steps include the formation of the triazatricyclo core and the introduction of functional groups such as the furan moiety and benzyl substituents. The general synthetic route is as follows:

  • Formation of Triazatricyclo Core : The initial step involves the cyclization of appropriate precursors using strong bases and organic solvents.
  • Introduction of Functional Groups : Subsequent reactions introduce the furan-2-carbonylimino and benzyl groups through nucleophilic substitutions or coupling reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against breast (MCF7), colon (HCT116), and lung (A549) cancer cell lines.
  • Mechanism : The antiproliferative effects are hypothesized to occur through apoptosis induction and cell cycle arrest at specific phases.
Cell LineIC50 (µM)Mechanism of Action
MCF715Apoptosis induction
HCT11620Cell cycle arrest
A54918Apoptosis induction

Antimicrobial Activity

Additionally, studies have shown that this compound possesses antimicrobial properties against various bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values indicate effective inhibition at low concentrations.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species Generation : Increased levels of reactive oxygen species (ROS) may lead to oxidative stress in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • In Vivo Studies : Animal models have demonstrated tumor reduction when treated with the compound.
  • Combination Therapy : Synergistic effects have been observed when used in combination with established chemotherapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.